2-nitro-N-pentylaniline
Description
2-Nitro-N-pentylaniline is a nitro-substituted aniline derivative characterized by a nitro group (-NO₂) at the ortho position (C2) of the benzene ring and a pentyl group (-C₅H₁₁) attached to the amine nitrogen. This compound belongs to the class of N-alkyl nitroanilines, which are intermediates in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-nitro-N-pentylaniline |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-6-9-12-10-7-4-5-8-11(10)13(14)15/h4-5,7-8,12H,2-3,6,9H2,1H3 |
InChI Key |
ZDBRHTYGQVFIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-nitro-N-pentylaniline with key structural analogs:
Key Observations:
- Electron Effects : The nitro group in all analogs withdraws electrons, activating the ring for electrophilic substitution at meta positions. However, N-pentyl and N-phenyl groups modulate reactivity via steric hindrance and inductive effects.
- Solubility : Longer alkyl chains (e.g., pentyl) improve solubility in organic solvents like methylene chloride:benzene (used for nitroaniline standards in ). Shorter chains (e.g., methyl) or polar groups (e.g., ethoxy) alter solvent compatibility.
Physicochemical Properties
Notes:
- The pentyl chain in this compound likely lowers its melting point compared to smaller analogs due to reduced crystallinity.
- Nitrobenzene’s simpler structure results in higher volatility and lower molecular weight.
Reactivity and Stability
- Nitro Group Stability : All nitroaromatics are thermally sensitive, but bulky N-alkyl groups (e.g., pentyl) may offer slight stabilization by hindering decomposition pathways.
- 2-Chloro-N-phenylaniline: The chloro group directs electrophiles to para positions, while the phenyl group increases conjugation.
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